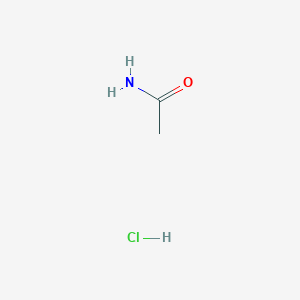
Acetamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline powder that is soluble in water and has a melting point of 112-114°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Acetamide Hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl alcohol and acetonitrile in the presence of hydrogen chloride gas. The reaction mixture is cooled to 0-5°C, and hydrogen chloride gas is bubbled through the solution for several hours. The product is then crystallized and purified .
Industrial production methods typically involve similar reaction conditions but on a larger scale. The use of specialized equipment and controlled environments ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Acetamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amidines.
Hydrolysis: In the presence of water, it can hydrolyze to form acetamide and ethanol.
Condensation Reactions: It can participate in condensation reactions to form imidates and other derivatives
Common reagents used in these reactions include hydrogen chloride, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetamide Hydrochloride has several applications in scientific research:
Chemical Modification: It is used to modify proteins and enzymes, such as the amidination of carbonic anhydrase
Synthesis of Heterocyclic Compounds: It is used in the synthesis of compounds like methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride
Biological Studies: It is used in studies involving enzyme inhibition and protein modification
Wirkmechanismus
The mechanism of action of acetimidate hydrochloride involves its ability to react with nucleophiles, such as amines, to form amidines. This reaction is facilitated by the presence of hydrogen chloride, which acts as a catalyst. The compound can also hydrolyze in the presence of water to form acetamide and ethanol .
Vergleich Mit ähnlichen Verbindungen
Acetamide Hydrochloride is similar to other imidate compounds, such as methyl acetimidate hydrochloride and trichloroethyl acetimidate hydrochloride. These compounds share similar chemical properties and reactivity but differ in their specific applications and reaction conditions .
Methyl Acetimidate Hydrochloride: Used in similar chemical modifications and synthesis reactions.
Trichloroethyl Acetimidate Hydrochloride: Often used in glycosylation reactions and other specialized applications.
This compound is unique in its versatility and wide range of applications in both chemical synthesis and biological research.
Eigenschaften
CAS-Nummer |
13507-15-8 |
|---|---|
Molekularformel |
C2H6ClNO |
Molekulargewicht |
95.53 g/mol |
IUPAC-Name |
acetamide;hydrochloride |
InChI |
InChI=1S/C2H5NO.ClH/c1-2(3)4;/h1H3,(H2,3,4);1H |
InChI-Schlüssel |
AXJDEHNQPMZKOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















